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Compound of Interest

Compound Name: Triethyl 2-phosphonopropionate

Cat. No.: B032471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethyl
2-phosphonopropionate, a versatile reagent frequently employed in organic synthesis,

particularly in the Horner-Wadsworth-Emmons reaction[1][2]. The following sections detail its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable

data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of triethyl 2-
phosphonopropionate. Data for proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR

are presented below.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.18 - 4.08 m
-OCH₂CH₃

(Phosphonate)

4.15 q 7.1 -OCH₂CH₃ (Ester)

2.95 dq 21.5, 7.2 -CH(CH₃)P-

1.42 dd 18.5, 7.2 -CH(CH₃)P-

1.32 t 7.1
-OCH₂CH₃

(Phosphonate)

1.25 t 7.1 -OCH₂CH₃ (Ester)

Table 2: ¹³C NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Chemical Shift (δ) ppm Assignment

169.5 (d, J = 5.5 Hz) C=O

62.5 (d, J = 6.5 Hz) -OCH₂CH₃ (Phosphonate)

61.1 -OCH₂CH₃ (Ester)

35.5 (d, J = 135.5 Hz) -CH(CH₃)P-

16.2 (d, J = 6.0 Hz) -OCH₂CH₃ (Phosphonate)

14.1 -OCH₂CH₃ (Ester)

12.0 (d, J = 4.0 Hz) -CH(CH₃)P-

Table 3: ³¹P NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Chemical Shift (δ) ppm

24.7
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Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in triethyl 2-
phosphonopropionate. The neat spectrum of the compound displays characteristic

absorption bands.[3]

Data Presentation
Table 4: FT-IR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Wavenumber (cm⁻¹) Assignment

2982 C-H stretch (alkane)

1736 C=O stretch (ester)

1254 P=O stretch (phosphonate)

1026 P-O-C stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
A sample of triethyl 2-phosphonopropionate is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are

acquired on a high-resolution NMR spectrometer.[4] For ¹H and ¹³C NMR, tetramethylsilane

(TMS) is commonly used as an internal standard. For ³¹P NMR, an external standard of 85%

H₃PO₄ is typically used.[4]

FT-IR Spectroscopy
A drop of neat triethyl 2-phosphonopropionate is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned

using an FT-IR spectrometer over the standard mid-IR range (typically 4000-400 cm⁻¹).
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Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of

triethyl 2-phosphonopropionate.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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